molecular formula C7H14O3 B1615496 1,5-Dimethoxy-3-pentanone CAS No. 53005-18-8

1,5-Dimethoxy-3-pentanone

Cat. No. B1615496
CAS RN: 53005-18-8
M. Wt: 146.18 g/mol
InChI Key: KPAJOFKZGBPVJO-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-3-pentanone is an organic compound with the molecular formula C7H14O3 . It has a molecular weight of 146.1843 . The IUPAC Standard InChI is InChI=1S/C7H14O3/c1-9-5-3-7(8)4-6-10-2/h3-6H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethoxy-3-pentanone consists of a pentanone core with methoxy groups attached to the first and fifth carbon atoms .


Physical And Chemical Properties Analysis

1,5-Dimethoxy-3-pentanone has a density of 0.9±0.1 g/cm3, a boiling point of 202.3±15.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 66.3±6.8 °C . The index of refraction is 1.408 .

Scientific Research Applications

Synthesis and Chemical Intermediates

1,5-Dimethoxy-3-pentanone is used in the synthesis of various chemical compounds. For instance, it plays a role in the preparation of 3,5-dihydroxy-1-pentylbenzene, which is a medicinal intermediate and a raw material for HIV restrainer synthesis. The synthesis involves a series of reactions including the reduction of 1,5-Dimethoxy-3-pentanone and further processing to achieve the target product (Zhang, Liu, Xu, & Liu, 2007).

Catalysis and Organic Synthesis

The compound is also involved in the synthesis of spirobiindanes through a bis-cyclization reaction catalyzed by heteropoly acids. This process represents an innovative approach in organic chemistry, contributing to the development of new compounds (Lan, Shan, & Fan, 2006).

Role in Insect Hydrocarbon Synthesis

Research shows that 1,5-Dimethoxy-3-pentanone is a starting material in the synthesis of 1,5-dimethylalkanes, which are components of insect hydrocarbons. This highlights its role in understanding and potentially manipulating insect biology (Sonnet, 1976).

Vapor-Phase Synthesis Applications

The compound is significant in the vapor-phase synthesis of symmetric ketones, such as 3-pentanone, from alcohol over CeO2-Fe2O3 catalysts. This demonstrates its utility in advanced catalytic processes and chemical engineering (Kamimura, Sato, Takahashi, Sodesawa, & Fukui, 2000).

properties

IUPAC Name

1,5-dimethoxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-5-3-7(8)4-6-10-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAJOFKZGBPVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337403
Record name 1,5-Dimethoxy-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethoxy-3-pentanone

CAS RN

53005-18-8
Record name 1,5-Dimethoxy-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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